molecular formula C8H11BrN2 B6233993 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole CAS No. 1780755-19-2

3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Katalognummer: B6233993
CAS-Nummer: 1780755-19-2
Molekulargewicht: 215.09 g/mol
InChI-Schlüssel: FJPKJRBGSOYJEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications . This compound, with its unique structure, has garnered interest in the fields of chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1-methyl-4,5,6,7-tetrahydro-1H-indazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydride (NaH), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

3-bromo-1-methyl-4,5,6,7-tetrahydro-1H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be exploited in various synthetic and biological applications.

Eigenschaften

CAS-Nummer

1780755-19-2

Molekularformel

C8H11BrN2

Molekulargewicht

215.09 g/mol

IUPAC-Name

3-bromo-1-methyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C8H11BrN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H2,1H3

InChI-Schlüssel

FJPKJRBGSOYJEV-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(CCCC2)C(=N1)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.